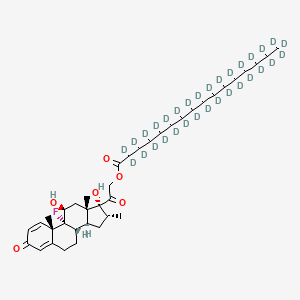
1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol is an organic compound characterized by its unique structure, which includes an ethynyl group, a methyl group, and two hydroxyl groups attached to a cyclohexa-2,5-diene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexa-2,5-diene-1,4-diol.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification processes to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of 1-ethynyl-4-methylcyclohexa-2,5-diene-1,4-dione.
Reduction: Formation of 1-ethynyl-4-methylcyclohexane-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity and function.
類似化合物との比較
1-Methyl-1,4-cyclohexadiene: Shares a similar cyclohexadiene structure but lacks the ethynyl and hydroxyl groups.
2,5-Dihydrotoluene: Similar structure but without the ethynyl and hydroxyl groups.
1,1,5-Trimethyl-2-formyl-cyclohexa-2,5-diene-4-one: Contains a cyclohexadiene ring with different substituents.
Uniqueness: 1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol is unique due to the presence of both ethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H10O2 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC名 |
1-ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol |
InChI |
InChI=1S/C9H10O2/c1-3-9(11)6-4-8(2,10)5-7-9/h1,4-7,10-11H,2H3 |
InChIキー |
DXALMQSWGOZBCY-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC(C=C1)(C#C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)

![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
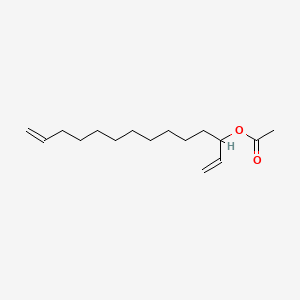
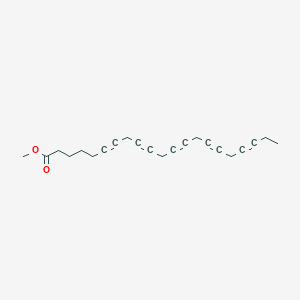

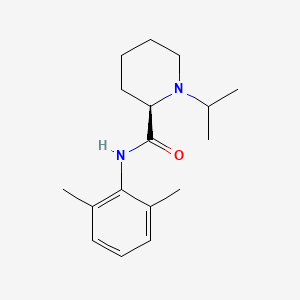
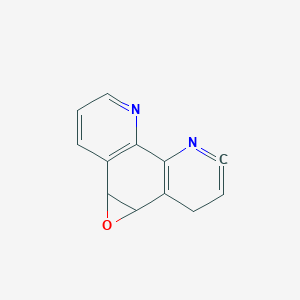
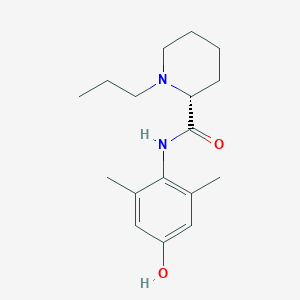
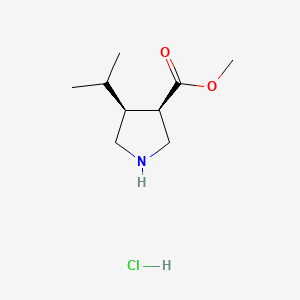
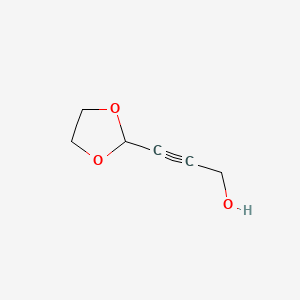
![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
